molecular formula C7H13NO5 B3054364 Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- CAS No. 59881-67-3

Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-

Cat. No. B3054364
CAS RN: 59881-67-3
M. Wt: 191.18 g/mol
InChI Key: ZTBNQUVXPMQRHA-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is a compound that is widely used in scientific research. It is a derivative of glycine, an amino acid that is essential for the synthesis of proteins. Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is used in a variety of applications, including biochemistry, biotechnology, and pharmacology.

Mechanism Of Action

The mechanism of action of glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is not well understood. It is thought to interact with proteins and enzymes, stabilizing their structure and function. It may also play a role in regulating cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- has a number of biochemical and physiological effects. It is known to stabilize proteins and enzymes, protecting them from denaturation and degradation. It can also regulate cellular metabolism and signaling pathways, influencing a variety of cellular processes. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- in lab experiments is its ability to stabilize proteins and enzymes. This can be particularly useful in experiments where the stability of these molecules is critical. In addition, it is a relatively inexpensive compound that is easy to synthesize and purify.
One of the limitations of using glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is that its mechanism of action is not well understood. This can make it difficult to interpret experimental results and design new experiments. In addition, it may not be suitable for all types of experiments, particularly those that require more specific or specialized buffers or stabilizers.

Future Directions

There are a number of future directions for research on glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-. One area of interest is its potential use in drug delivery and tissue engineering. Its ability to form hydrogels and stabilize proteins and enzymes could make it a useful component in these applications.
Another area of interest is its potential as a therapeutic agent. Its anti-inflammatory and antioxidant properties suggest that it may have potential in the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Finally, further research is needed to better understand the mechanism of action of glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-. This will help to inform the design of new experiments and the development of new applications for this compound.
Conclusion
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is a compound that is widely used in scientific research. It is a derivative of glycine, an amino acid that is essential for the synthesis of proteins. Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is used in a variety of applications, including biochemistry, biotechnology, and pharmacology. Its ability to stabilize proteins and enzymes, form hydrogels, and regulate cellular metabolism and signaling pathways make it a useful component in a variety of experimental settings. Further research is needed to better understand its mechanism of action and its potential as a therapeutic agent.

Scientific Research Applications

Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is used in a variety of scientific research applications. It is often used as a buffer in biochemical and biophysical experiments. It can also be used as a stabilizer for proteins and enzymes. In addition, it is used in the synthesis of polymers and hydrogels for drug delivery and tissue engineering.

properties

IUPAC Name

2-[carboxymethyl(2-hydroxypropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c1-5(9)2-8(3-6(10)11)4-7(12)13/h5,9H,2-4H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNQUVXPMQRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)O)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552351
Record name 2,2'-[(2-Hydroxypropyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-

CAS RN

59881-67-3
Record name 2,2'-[(2-Hydroxypropyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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